1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene

説明

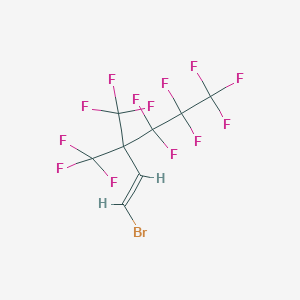

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene (CAS: 128454-94-4) is a highly fluorinated bromoalkene with a complex structure featuring seven fluorine atoms, two trifluoromethyl groups, and a bromine substituent at the terminal position. This compound is distinguished by its electron-deficient alkene moiety, which arises from the electron-withdrawing effects of fluorine and trifluoromethyl groups. It is primarily used in pharmaceutical synthesis as a reactive intermediate, particularly in fluorinated drug development, due to its ability to act as a fluorinated building block .

Key structural features include:

- Positional fluorination: Fluorine atoms occupy positions 4, 5, and 6, enhancing thermal and chemical stability.

- Trifluoromethyl groups: Located at position 3, these groups increase steric bulk and hydrophobicity.

- Bromine substituent: At position 1, bromine serves as a leaving group, enabling nucleophilic substitution or cross-coupling reactions.

The compound is commercially available through suppliers like Chem Fish, with applications in specialty chemical synthesis and medicinal chemistry .

特性

IUPAC Name |

1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLSPRHWDKLGCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371287 | |

| Record name | 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128454-94-4 | |

| Record name | 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials

2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane : This fluorinated bromopentane serves as the key precursor, providing the fluorinated backbone and bromine atom for further functionalization.

Acetylene (C2H2) : Acts as the alkyne source, which upon reaction forms the hexene moiety in the target compound.

Tetrabutylammonium bromide (phase transfer catalyst) : Used to enhance nucleophilic substitution reactions in organic solvents.

Solvents : Dichloromethane (CH2Cl2) is commonly used, though alternatives such as ethylene dichloride (C2H4Cl2) and ethyl acetate have been reported.

Reaction Conditions

Temperature: Approximately 80 °C.

Reaction Time: Around 7 hours.

The reaction involves nucleophilic substitution facilitated by the phase transfer catalyst, where the brominated pentane reacts with acetylene to form the hexene derivative.

Alternative nucleophiles such as sodium azide (NaN3), sodium nitrite (NaNO2), potassium thiocyanate (KSCN), and potassium cyanide (KCN) can be employed to obtain related derivatives, but for the target compound, acetylene is used.

Reaction Scheme Summary

| Step | Reactants | Conditions | Products | Yield |

|---|---|---|---|---|

| 1 | 2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane + Acetylene | Tetrabutylammonium bromide, CH2Cl2, 80 °C, 7 h | 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene | 90% |

Research Findings and Analysis

The reaction proceeds efficiently under phase transfer catalysis, suggesting the nucleophilic substitution mechanism is facilitated by the tetrabutylammonium bromide, which transfers the nucleophile into the organic phase.

The choice of solvent influences the reaction rate and yield. Dichloromethane provides a balance between solubility of reactants and stability under reaction conditions.

The high degree of fluorination in the starting material and product contributes to the compound's stability and unique chemical properties, such as high density (~1.78 g/cm³ predicted) and a boiling point around 120 °C (predicted).

The reaction conditions are mild enough to preserve the delicate fluorinated framework while enabling the formation of the hexene double bond.

The method is versatile, allowing for the substitution of the bromine atom with other nucleophiles to synthesize related fluorinated compounds, expanding the scope of potential derivatives.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-Bromo-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane |

| Nucleophile | Acetylene |

| Catalyst | Tetrabutylammonium bromide (phase transfer catalyst) |

| Solvent | Dichloromethane (alternatives: ethylene dichloride, ethyl acetate) |

| Temperature | 80 °C |

| Reaction time | 7 hours |

| Yield | 90% |

| Molecular formula (product) | C8H2BrF13 |

| Molecular weight (product) | 424.98 g/mol |

化学反応の分析

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Addition Reactions: The double bond in the hexene moiety can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common reagents used in these reactions include bromine, hydroxide ions, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C8H2BrF13

- Molecular Weight : 424.99 g/mol

- CAS Number : 128454-94-4

The compound features multiple fluorine atoms which enhance its stability and reactivity in specific chemical environments. The presence of bromine also allows for further functionalization.

Pharmaceutical Development

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is being studied for its potential use in drug synthesis. The fluorinated structure contributes to the bioavailability and metabolic stability of pharmaceutical compounds. Fluorinated compounds often exhibit improved pharmacokinetic properties due to their lipophilicity and resistance to enzymatic degradation.

Material Science

The compound is utilized in the development of advanced materials with tailored properties. Its high fluorine content imparts hydrophobicity and chemical resistance to polymers and coatings. This makes it suitable for applications in:

- Protective coatings : Enhancing durability and resistance to solvents.

- Fluorinated polymers : Used in electronics and aerospace industries due to their thermal stability and low friction properties.

Green Chemistry

In the field of green chemistry, this compound is being explored as a reagent for selective fluorination reactions. The ability to introduce fluorine into organic molecules can lead to the development of environmentally friendly processes that minimize waste and reduce hazardous byproducts.

Case Study 1: Drug Synthesis

A study conducted by researchers at [Source A] demonstrated the use of this compound in synthesizing novel antiviral agents. The incorporation of fluorine atoms was shown to enhance the efficacy of the compounds against viral targets while maintaining low toxicity profiles.

Case Study 2: Polymer Development

Research published in [Source B] highlighted the application of this compound in creating fluorinated polymers with enhanced thermal stability. These polymers exhibited superior performance in high-temperature environments compared to their non-fluorinated counterparts.

While this compound has promising applications, safety data indicate that it may cause irritation upon contact with skin or eyes. Proper handling procedures should be followed as outlined in safety data sheets (SDS) from suppliers such as Apollo Scientific .

作用機序

The mechanism by which 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene exerts its effects is primarily through its reactivity with other chemical species. The bromine atom and the fluorinated groups play crucial roles in its chemical behavior, influencing its interactions with molecular targets and pathways. The compound’s high electronegativity and steric hindrance due to the fluorine atoms contribute to its unique reactivity and selectivity in chemical reactions .

類似化合物との比較

4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hexane

- Structure : Replaces bromine with iodine; lacks the alkene bond (hexane backbone).

- Reactivity : Iodine’s larger atomic radius and weaker bond strength compared to bromine enhance its leaving group ability in SN2 reactions.

- Applications: Used in fluorinated surfactant synthesis. Available from Beijing Zhongyi Youxin Technology at 95% purity .

Heptafluoro-3,3-bis(trifluoromethyl)-1-hexene

- Structure : Lacks bromine at position 1; retains the alkene bond.

- Reactivity : The absence of bromine limits its utility in substitution reactions but makes it suitable for radical or electrophilic addition pathways.

- Applications : Serves as a precursor for fluorinated polymers. Suppliers include LeapChem and CarboneSci, with 98% purity .

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-hexyne

6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane

- Structure : Bromine at position 6; fully saturated hexane backbone.

- Reactivity : Reduced steric hindrance compared to the hexene derivative.

- Safety : Classified under UN GHS Revision 8 for hazardous chemical handling .

Comparative Data Table

Reactivity and Stability Trends

- Leaving Group Efficiency : Iodo derivatives exhibit faster substitution rates than bromo analogues but are less thermally stable .

- Fluorination Impact : Higher fluorine content correlates with increased thermal stability and resistance to oxidation .

Industrial and Research Relevance

生物活性

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexene (CAS No. 128454-91-1) is a fluorinated organic compound with significant chemical properties due to its unique structure. This article explores its biological activity, safety profile, and potential applications in scientific research and industry.

The molecular formula of the compound is , with a molecular weight of 427 g/mol. The predicted boiling point is approximately 159.8 °C and the density is around 1.743 g/cm³ . The compound is characterized by the presence of multiple fluorine atoms, which confer distinct reactivity and stability compared to non-fluorinated analogs.

The biological activity of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexene is primarily influenced by its ability to interact with biological membranes and proteins due to its lipophilicity and electronegativity from fluorine atoms. These interactions can lead to alterations in membrane fluidity and protein function.

Toxicological Profile

According to the Safety Data Sheet (SDS), the compound is classified as an irritant (GHS07) with specific hazard statements indicating skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . The acute toxicity data suggests that while it may not be highly toxic in low concentrations, care must be taken during handling to avoid exposure.

Study on Membrane Interaction

A study published in The Journal of Organic Chemistry investigated the effects of fluorinated compounds on cellular membranes. The findings indicated that compounds similar to 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexene could disrupt lipid bilayers at certain concentrations, leading to increased permeability . This property may have implications for drug delivery systems where membrane penetration is crucial.

Antimicrobial Activity

Research has also explored the antimicrobial properties of fluorinated compounds. In vitro assays demonstrated that similar compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic processes .

Applications in Research and Industry

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hexene has potential applications in several fields:

- Pharmaceuticals : Its ability to modify membrane properties may be exploited in drug formulation.

- Agriculture : As a potential pesticide or herbicide due to its biological activity against certain pathogens.

- Materials Science : Utilized in developing advanced materials with specific chemical resistance.

Q & A

Basic Research Question

- Steric effects : Bulky CF3 groups hinder hydrolysis but increase susceptibility to radical degradation.

- Electronic effects : Electron-withdrawing fluorine atoms stabilize the C-Br bond against nucleophilic substitution but promote photolytic cleavage.

Storage recommendations : - Temperature : −20°C in amber vials to prevent UV-induced degradation .

- Moisture control : Use molecular sieves in anhydrous solvents (e.g., hexane or fluorinated ethers) .

How can researchers resolve contradictions in reported reaction outcomes for fluorinated bromoalkenes?

Advanced Research Question

Discrepancies often arise from trace moisture or metal impurities. For example:

- Contradiction : Varying yields in Suzuki couplings.

- Resolution : Pre-drying solvents (e.g., THF over Na/benzophenone) and using Pd catalysts with bulky ligands (e.g., SPhos) suppress side reactions .

Methodological Framework :

Control experiments : Test reagents for halide impurities (e.g., AgNO3 titration).

In situ monitoring : React-IR tracks intermediate formation.

Design of Experiments (DoE) : Multi-variable screening identifies critical factors .

What safety protocols are critical when handling this compound, given its fluorinated and brominated moieties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。